

# Bomedemstat in Myeloproliferative Neoplasms: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |
|----------------------|---------------------------|-----------|
| Compound Name:       | Bomedemstat hydrochloride |           |
| Cat. No.:            | B10831836                 | Get Quote |

An in-depth analysis of the clinical trial landscape for the novel LSD1 inhibitor, Bomedemstat, in the treatment of myeloproliferative neoplasms (MPNs), with a focus on its performance in relation to the best available therapies.

This guide provides a comprehensive overview of the clinical data for Bomedemstat (IMG-7289), an orally administered, potent, and selective small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1). It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and current standing of Bomedemstat in the evolving treatment paradigm for MPNs, including myelofibrosis (MF) and essential thrombocythemia (ET).

### **Mechanism of Action and Rationale**

Bomedemstat targets LSD1, an enzyme crucial for the self-renewal of malignant hematopoietic stem cells and the maturation of myeloid progenitors.[1][2] In MPNs, LSD1 is overexpressed and plays a key role in the abnormal proliferation of blood cells.[3][4] By inhibiting LSD1, Bomedemstat aims to restore normal hematopoietic differentiation, reduce the burden of malignant cells, and improve disease-related symptoms.[5][6] Preclinical studies in mouse models of MPN have demonstrated that Bomedemstat can normalize blood cell counts, reduce spleen volume, decrease bone marrow fibrosis, and lower the mutant allele burden, ultimately improving survival.[5]

Below is a diagram illustrating the proposed signaling pathway affected by Bomedemstat.





Click to download full resolution via product page

Bomedemstat's Mechanism of Action in MPNs



## Clinical Trial Data: Bomedemstat Monotherapy in Myelofibrosis

The primary data for Bomedemstat in MPNs comes from the IMG-7289-CTP-102 (NCT03136185) trial, a Phase 1/2 and 2b open-label study evaluating Bomedemstat as a monotherapy in patients with advanced myelofibrosis who were intolerant, refractory to, or ineligible for JAK inhibitors.[7][8][9]

## **Experimental Protocol: IMG-7289-CTP-102 (Phase 2b)**

- Study Design: An ongoing, global, open-label Phase 2 study.[9]
- Patient Population: Patients with intermediate-1, intermediate-2, or high-risk myelofibrosis
  who were refractory to, intolerant of, or ineligible for approved therapies.[8][9] A key eligibility
  criterion was a platelet count of ≥100 x 10<sup>9</sup>/L.[9]
- Intervention: Bomedemstat administered orally once daily. The dosing was individualized, with the platelet count used as a biomarker to titrate the dose to a target range of 50-75 x 10<sup>9</sup>/L.[2][9]
- Key Objectives: The primary endpoints were safety and tolerability, spleen volume reduction (SVR), and improvement in total symptom score (TSS).[8][9]

Below is a diagram illustrating the experimental workflow for this clinical trial.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. P1051: A PHASE 2 STUDY OF IMG-7289 (BOMEDEMSTAT) IN PATIENTS WITH ADVANCED MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. ascopubs.org [ascopubs.org]
- 5. LSD1 Inhibition Prolongs Survival in Mouse Models of MPN by Selectively Targeting the Disease Clone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is Bomedemstat used for? [synapse.patsnap.com]
- 7. onclive.com [onclive.com]
- 8. Bomedemstat Improved Clinical Profile of Patients with Advanced Myelofibrosis Conference Correspondent [conference-correspondent.com]
- 9. ashpublications.org [ashpublications.org]
- To cite this document: BenchChem. [Bomedemstat in Myeloproliferative Neoplasms: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831836#bomedemstat-versus-best-available-therapy-in-mpn-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com